1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene
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Overview
Description
1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene is an organic compound with the molecular formula C12H20 It is a derivative of cyclopentadiene, characterized by the presence of four methyl groups and one propyl group attached to the cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of tetramethylcyclopentadiene with propyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, followed by the addition of the propyl halide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using similar reagents and conditions as in laboratory synthesis. The reaction is carried out in reactors with controlled temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. The specific pathways and molecular targets depend on the derivative and the context of its application .
Comparison with Similar Compounds
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: Similar in structure but lacks the propyl group, leading to different chemical properties and reactivity.
1,2,3,4,5-Pentamethylcyclopentadiene: Contains an additional methyl group, which affects its steric and electronic properties.
Tetraphenylcyclopentadiene: Substituted with phenyl groups, resulting in significantly different chemical behavior and applications.
Uniqueness: 1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene is unique due to the presence of both methyl and propyl groups, which confer distinct steric and electronic properties. These properties make it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-6-7-12-10(4)8(2)9(3)11(12)5/h10H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJOHBNHTSQQOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(C1C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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